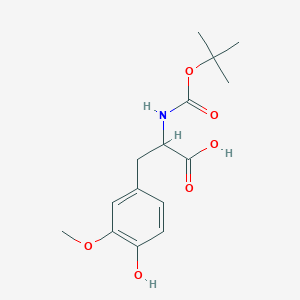

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Descripción

Propiedades

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(18)19)7-9-5-6-11(17)12(8-9)21-4/h5-6,8,10,17H,7H2,1-4H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQDNEXWFJBUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-hydroxy-3-methoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Protection: Using automated systems to protect the amino group with Boc-Cl.

Efficient Coupling: Employing high-throughput reactors for the coupling reaction to ensure high yield and purity.

Purification: Utilizing techniques such as crystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Nucleophiles like sodium azide (NaN3) in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of azido derivatives or other substituted products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Research :

- Recent studies have indicated that derivatives of phenylalanine, including this compound, can act as inhibitors of various enzymes involved in cancer progression. For instance, the compound has been evaluated for its efficacy against metabolic enzymes associated with lung cancer, showing promising results in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

- Antituberculosis Activity :

- Neuroprotective Effects :

Biochemical Applications

- Enzyme Inhibition :

- Synthesis of Peptides :

Pharmaceutical Development

- Drug Formulation :

- Targeted Delivery Systems :

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exerts its effects involves:

Molecular Targets: Interacting with enzymes and proteins through hydrogen bonding and hydrophobic interactions.

Pathways Involved: Participating in metabolic pathways related to amino acid synthesis and modification.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

- CAS No.: 141900-23-4

- Molecular Formula: C₁₅H₂₁NO₆

- Molecular Weight : 311.33 g/mol

- Key Features: A Boc-protected amino acid derivative with a 4-hydroxy-3-methoxyphenyl (vanillyl) substituent. The (S)-configuration at the α-carbon is critical for its role as a chiral building block in medicinal chemistry .

Applications: This compound serves as a precursor in synthesizing anticancer agents (e.g., CW-series inhibitors in ) and other bioactive molecules.

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-hydroxy-3-methoxy group in the target compound provides hydrogen-bonding capacity, critical for interactions with polar residues in enzymes. In contrast, fluorinated or trifluoromethyl analogs () increase lipophilicity, favoring membrane penetration but reducing water solubility .

- Stereochemical Impact : The (2R,3R)-configuration in trifluoromethyl analogs () may hinder binding to targets optimized for the (S)-enantiomer, underscoring the importance of chirality in drug design .

Backbone and Functional Group Modifications

Key Observations :

Protecting Group and Deprotection Strategies

Key Observations :

- Boc vs. Fmoc : The Boc group (target compound) offers stability under basic conditions, while Fmoc () allows for sequential deprotection in multi-step syntheses. Fmoc removal with piperidine is gentler than acidic Boc deprotection, preserving acid-sensitive functional groups .

Actividad Biológica

The compound 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid , also known by its CAS number 61172-71-2, is a derivative of amino acids with potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- CAS Number : 141900-23-4

- Purity : Typically varies by supplier; often available for research purposes.

- Metabolic Regulation : Research indicates that derivatives of the compound, particularly those related to 4-hydroxy-3-methoxyphenylpropionic acid (HMPA), exhibit significant metabolic benefits. These include:

- Antioxidant Properties : Compounds similar to HMPA have been shown to exert antioxidant effects, potentially reducing oxidative stress in cellular environments.

Study 1: Dietary Impact on Metabolic Disorders

A study published in PubMed demonstrated that dietary supplementation with HMPA derived from 4-hydroxy-3-methoxycinnamic acid (HMCA) significantly reduced weight gain and hepatic steatosis in high-fat diet-fed mice. Notably:

- Mice supplemented with HMPA showed improved insulin sensitivity compared to controls.

- The study highlighted that the conversion of HMCA to HMPA was facilitated by gut microbiota, suggesting a symbiotic relationship between diet and microbial health .

Study 2: Molecular Profiling and Enzyme Interaction

Further biochemical evaluations have indicated that compounds with similar structures can interact with histone deacetylases (HDACs), which are crucial for regulating gene expression. In a comparative analysis:

- The azumamides were found to be selective inhibitors of certain HDAC isoforms, showcasing the potential for these compounds in epigenetic regulation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via Boc-protection of the primary amine group followed by coupling reactions. For example, a two-step process involving (i) tert-butoxycarbonyl (Boc) protection under anhydrous conditions (e.g., Boc₂O, DMAP, in THF) and (ii) acid-mediated deprotection or coupling. Reaction pH and solvent polarity are critical for preserving stereochemistry. LiOH in THF/water mixtures has been used to hydrolyze esters to carboxylic acids without racemization . Purification via preparative HPLC or column chromatography is recommended to isolate enantiomerically pure products .

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry and functional group stability?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for phenyl group coupling patterns), HPLC with chiral columns, and mass spectrometry. For example, the tert-butyl group in Boc-protected derivatives shows distinct singlet peaks at ~1.4 ppm in ¹H NMR. Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) should confirm the integrity of the methoxy and phenolic hydroxy groups .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic Boc group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate that the Boc group is labile under acidic conditions (pH < 3), while the phenolic hydroxy group may oxidize in basic environments. Store at -20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets such as enzymes or receptors, and what computational methods can predict its binding affinities?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like tyrosine hydroxylase or opioid receptors. The phenolic hydroxy and methoxy groups may form hydrogen bonds with catalytic residues. Experimental validation via surface plasmon resonance (SPR) or fluorescence polarization assays is critical to confirm computational predictions .

Q. What strategies mitigate contradictions in reported bioactivity data for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using reference compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid as a negative control) and validate via orthogonal assays (e.g., Western blotting alongside ELISA). Meta-analyses of published IC₅₀ values can identify outliers due to solvent effects or impurities .

Q. How can researchers design derivatives to enhance metabolic stability while retaining bioactivity?

- Methodological Answer : Introduce fluorine substituents at the phenyl ring to block oxidative metabolism or replace the methoxy group with a trifluoromethyl group. Pharmacokinetic studies (e.g., microsomal stability assays in liver S9 fractions) and in vivo half-life measurements in rodent models are essential. Retain the Boc group during derivatization to simplify deprotection steps .

Q. What analytical techniques resolve challenges in quantifying trace impurities during scale-up synthesis?

- Methodological Answer : High-resolution LC-MS/MS with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) detects impurities <0.1%. Quantify residual solvents (e.g., THF) via GC-MS. For chiral impurities, use circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.